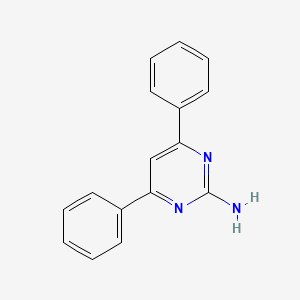

4,6-Diphenylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry and Biology

Pyrimidine derivatives represent a cornerstone in the fields of medicinal chemistry and chemical biology. The pyrimidine ring system is a fundamental component of nucleic acids—cytosine, thymine, and uracil—which are integral to the structure and function of DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues. nih.gov

These synthetic derivatives have been shown to possess a wide array of pharmacological activities. gsconlinepress.comnih.gov They are key components in the development of a variety of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. nih.govjacsdirectory.com The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of their biological activity and specificity for various molecular targets. mdpi.com The ease of synthesis and the ability to introduce a variety of functional groups make pyrimidines a privileged scaffold in drug discovery. nih.govmdpi.com

Overview of Research Trajectories for 4,6-Diphenylpyrimidin-2-amine

Research concerning this compound has primarily focused on the synthesis of its derivatives and the subsequent evaluation of their biological activities. A significant portion of this research has been directed towards the development of novel anticancer agents.

One notable line of investigation involves the design and synthesis of this compound derivatives as potential inhibitors of Aurora kinase A (AURKA), a key regulator of cell division that is often overexpressed in various cancers. nih.gov In a comprehensive study, a series of 25 derivatives were synthesized and evaluated for their anticancer properties. nih.gov This research identified a specific derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, as a selective inhibitor of AURKA. nih.gov The study detailed how this inhibition leads to an arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells. nih.gov

Further extending the anticancer research, another study focused on a series of 4,6-diaryl-2-pyrimidinamine derivatives designed to concurrently antagonize the estrogen receptor (ER) and inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial in the progression of certain breast cancers. nih.gov One of the synthesized compounds demonstrated significant inhibitory effects on the proliferation of breast cancer cells and showed anti-angiogenic properties. nih.gov

Beyond cancer, the anti-inflammatory potential of this compound derivatives has also been explored. A study on new derivatives of this compound revealed that some of the synthesized molecules exhibited significant anti-inflammatory activity. researchgate.net Specifically, compounds such as 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine and 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine were found to cause a highly significant reduction in edema volume in experimental models. researchgate.net

The antimicrobial properties of derivatives have also been a subject of investigation. Research into 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine) derivatives showed that some of these compounds exhibited moderate antibacterial and antifungal activities when compared to standard drugs. jmaterenvironsci.com Another study focused on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines and identified several derivatives with excellent antibacterial activity against various bacterial strains, including Vibrio cholerae and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus. nih.gov

These research trajectories highlight the potential of the this compound scaffold as a versatile platform for the development of new therapeutic agents targeting a range of diseases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₆H₁₃N₃ | PubChem nih.gov |

| Molecular Weight | 247.29 g/mol | PubChem nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | PubChem nih.gov |

| InChI Key | KZUCBEYDRUCBCS-UHFFFAOYSA-N | PubChem nih.gov |

| Derivative Name | Biological Activity | Research Focus | Reference |

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | Selective inhibitor of Aurora kinase A, induces G2/M cell cycle arrest and apoptosis. | Anticancer | nih.gov |

| 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine | Significant reduction in edema volume. | Anti-inflammatory | researchgate.net |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine | Significant reduction in edema volume. | Anti-inflammatory | researchgate.net |

| 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine | Excellent antibacterial activity against Vibrio cholerae. | Antimicrobial | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Pronounced activity against Staphylococcus aureus and Aspergillus flavus. | Antimicrobial | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-diphenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUCBEYDRUCBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347207 | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40230-24-8 | |

| Record name | 4,6-Diphenylpyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 4,6 Diphenylpyrimidin 2 Amine

Conventional Synthetic Routes to 4,6-Diphenylpyrimidin-2-amine

Condensation Reactions with 1,3-Diphenylprop-2-en-1-one (Chalcones) and Guanidine (B92328) Derivatives

A well-established method for synthesizing this compound involves the condensation of 1,3-diphenylprop-2-en-1-one, a type of chalcone (B49325), with guanidine derivatives. ajol.inforesearchgate.netresearchgate.net This reaction is typically carried out by refluxing the chalcone and a guanidine salt, such as guanidine carbonate or guanidine hydrochloride, in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). ajol.infoasianpubs.org The use of a base, such as potassium hydroxide (B78521) or potassium carbonate, is often employed to facilitate the reaction. asianpubs.orgnih.gov

The general mechanism involves the initial reaction of the chalcone with guanidine, leading to the formation of an intermediate which then undergoes cyclization and dehydration to yield the final 2-aminopyrimidine (B69317) product. researchgate.net Several studies have optimized this reaction by modifying parameters such as the solvent, reaction time, and temperature to improve the yield and purity of this compound and its derivatives. ajol.infoasianpubs.org For instance, refluxing in DMF at temperatures around 140-160°C for several hours is a common protocol. ajol.inforesearchgate.netresearchgate.net

Table 1: Synthesis of this compound via Chalcone Condensation

| Reactants | Solvent | Base | Conditions | Yield | Reference |

| 1,3-Diphenylprop-2-en-1-one, Guanidine Carbonate | Dimethylformamide (DMF) | - | Reflux at 160°C, 4h | 33.74% | ajol.info |

| 1,3-Diphenylprop-2-en-1-one, Guanidine Carbonate | Dimethylformamide (DMF) | - | Reflux at 140°C, 4h | Good | researchgate.netresearchgate.net |

| 1,3-Diphenyl propen-2-one, Guanidine Hydrochloride | Ethanol | Ethanolic KOH | Reflux, 10h | - | asianpubs.org |

| 1,3-Diphenylprop-2-en-1-one, Guanidine HCl | Dimethylformamide (DMF) | K2CO3 | Reflux, 2h | - | nih.gov |

Preparation from S-Methylisothiourea Sulphate and Dibenzoylmethane

Another conventional approach to synthesize derivatives of this compound involves the reaction of S-methylisothiourea sulphate with dibenzoylmethane. nih.goviucr.org This method has been utilized for the synthesis of N-substituted derivatives, such as N-butyl-4,6-diphenylpyrimidin-2-amine. nih.goviucr.org The reaction is often carried out under microwave irradiation, which can significantly reduce the reaction time. nih.goviucr.org

The process typically involves a two-step sequence. First, S-methylisothiourea sulphate is reacted with an amine (e.g., butylamine) in the presence of a base like potassium carbonate under microwave irradiation. The resulting solid is then reacted with dibenzoylmethane, again under microwave irradiation, to yield the final product. nih.goviucr.org The crude product is then purified using techniques like column chromatography. iucr.org

Modern Synthetic Strategies for this compound and its Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of this compound and its derivatives.

Metal-Free Cascade Synthesis from Imidazolate Enaminones

A noteworthy modern strategy is the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine hydrochloride. nih.govsemanticscholar.orgnih.govrsc.org This method offers a convenient and environmentally friendly alternative to traditional metal-catalyzed reactions. The reaction proceeds by stirring a suspension of the imidazolate enaminone, guanidine hydrochloride, and a base like potassium carbonate in a solvent such as DMF at a moderate temperature. nih.gov This approach allows for the synthesis of a variety of 2-aminopyrimidines with different substituents in moderate to excellent yields. nih.govsemanticscholar.orgnih.gov A plausible mechanism for this cascade reaction has been proposed, highlighting its efficiency in constructing the pyrimidine (B1678525) ring. nih.govsemanticscholar.org

Tandem Multicomponent Annulation/N-alkylation Processes

Tandem multicomponent reactions represent a powerful tool for the efficient construction of complex molecules from simple starting materials in a single operation. The synthesis of 2-(N-alkylamino)pyrimidines, including derivatives of this compound, has been achieved through a ruthenium-catalyzed tandem multicomponent annulation/N-alkylation process. researchgate.netsci-hub.se This reaction involves the dehydrogenation of alcohols, followed by C-C and C-N bond formations with guanidine and a primary alcohol. researchgate.net This catalytic method demonstrates a broad substrate scope and accomplishes both acceptorless dehydrogenative coupling and borrowing hydrogen strategies in one reaction. researchgate.net The intermediate formation of 2-amino-4,6-diphenylpyrimidine has been identified as a key step in this process. researchgate.netsci-hub.se

Suzuki Coupling Reactions in Derivative Synthesis

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been effectively applied in the synthesis of derivatives of this compound. mdpi.comresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups onto the pyrimidine core. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with a range of arylboronic acids using a Pd(0) catalyst to produce novel pyrimidine analogs. mdpi.com The reaction conditions, including the choice of base and solvent, have been optimized to achieve good yields, with electron-rich boronic acids generally providing better results. mdpi.com The Suzuki coupling has also been employed in the regioselective synthesis of mono-, di-, tri-, and tetra-arylpyrimidines from polychlorinated pyrimidines, demonstrating its utility in creating a diverse library of substituted pyrimidine compounds. researchgate.netnih.gov

Table 2: Modern Synthetic Approaches for this compound and Derivatives

| Method | Key Reactants | Catalyst/Reagents | Key Features | Reference |

| Metal-Free Cascade Synthesis | Imidazolate enaminones, Guanidine hydrochloride | K2CO3, DMF | Metal-free, moderate to excellent yields, synthesis of unsymmetrical derivatives | nih.govsemanticscholar.org |

| Tandem Multicomponent Annulation/N-alkylation | Alcohols, Guanidine salt | Ruthenium complex, KOH | One-pot synthesis, broad substrate scope, forms 2-(N-alkylamino)pyrimidines | researchgate.netsci-hub.se |

| Suzuki Coupling | Halogenated pyrimidines, Arylboronic acids | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | C-C bond formation, synthesis of aryl-substituted derivatives, good yields | mdpi.comresearchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The synthesis of 2-amino-4,6-diarylpyrimidines, including this compound, has been successfully achieved using microwave irradiation.

A comparative study highlighted the efficiency of microwave-assisted synthesis. javeriana.edu.co In a three-component reaction involving a benzaldehyde, an acetophenone (B1666503) (or its derivative), and guanidine hydrochloride, the desired 2-amino-4,6-diarylpyrimidines were obtained. javeriana.edu.co While conventional heating in ethanol with sodium hydroxide as a base for 16-24 hours afforded a 94% yield of this compound, a microwave-assisted protocol under solvent-free conditions using CaCl2 as a catalyst yielded 86% of the product in a significantly shorter time. javeriana.edu.co Another approach involves the condensation of 1,3-diphenyl-2-propen-1-one (chalcone) with guanidine, which can also be facilitated by microwave heating to produce this compound. researchgate.net

The use of microwave irradiation in conjunction with solid catalysts, such as activated fly ash, has also been reported for the one-pot, multicomponent synthesis of related pyrimidine derivatives, demonstrating the versatility of this green chemistry approach. tandfonline.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | NaOH | Ethanol | 16-24 h | 94 | javeriana.edu.co |

| Microwave-Assisted | CaCl2 | Solvent-free | Shorter time | 86 | javeriana.edu.co |

| Microwave-Assisted | Guanidine | - | Shorter time | Good | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is characterized by the reactivity of its constituent functional groups, particularly the amine group and the pyrimidine ring itself.

Nucleophilic Substitution Reactions of the Amine Group

The amine group at the C-2 position of the pyrimidine ring is a key site for nucleophilic substitution reactions. smolecule.com This allows for the introduction of various substituents and the synthesis of a wide array of derivatives. While direct substitution on the amine group is a fundamental reaction, the pyrimidine ring can also undergo nucleophilic substitution at other positions, often proceeding through complex mechanisms. wur.nl The use of a neutral nucleophile like ammonia (B1221849) can be employed to introduce an amino group, though this can lead to the formation of secondary and tertiary amines as well. libretexts.org

Acylation Reactions for Amide Formation

The primary amine group of this compound readily undergoes acylation to form the corresponding amides. This classic transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. vulcanchem.com For instance, the reaction of this compound with 4-methylbenzoyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) yields N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide. vulcanchem.com More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) can also be employed to facilitate amide bond formation. sciensage.info These reactions are fundamental in medicinal chemistry for the synthesis of new derivatives with potential biological activity. organic-chemistry.org

Investigation of SN(ANRORC) Mechanisms in Pyrimidine Systems

A particularly fascinating aspect of pyrimidine chemistry is the occurrence of the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org This mechanism provides an alternative pathway for nucleophilic substitution that involves a ring transformation. knu.ua In the context of substituted pyrimidines, treatment with strong nucleophiles like potassium amide (KNH2) in liquid ammonia can lead to amination. researchgate.net

Studies on related 2-halo-4,6-diphenylpyrimidines have shown that the nature of the leaving group influences the reaction pathway. For example, the amination of 2-chloro- and 2-bromo-4,6-diphenylpyrimidine (B372626) proceeds to a significant extent (around 70%) via the SN(ANRORC) mechanism, as demonstrated by 15N-labeling experiments. researchgate.net In contrast, the corresponding 2-fluoro derivative undergoes amination primarily through a standard SN(AE) (Addition-Elimination) process without ring opening. researchgate.net The SN(ANRORC) mechanism is less likely with bulky substituents at the C-2 position, which hinder the initial nucleophilic attack. knu.ua Isotope labeling studies have been crucial in elucidating this mechanism, showing that a nitrogen atom from the pyrimidine ring can be displaced to an exocyclic position in the final product. wikipedia.org

Dehydrogenation and Hydrogenation Pathways in Catalytic Synthesis

The synthesis of the pyrimidine core itself can involve catalytic dehydrogenation and hydrogenation steps, particularly in modern, atom-economical synthetic routes. Acceptorless dehydrogenation, where alcohols are oxidized without the need for an external oxidant, is a key strategy. researchgate.net For example, the synthesis of 2,4,6-trisubstituted pyrimidines can be achieved from the reaction of alcohols and amidines catalyzed by supported platinum nanoparticles. researchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation, cyclization, and a final dehydrogenation step. researchgate.net

Similarly, nickel-catalyzed dehydrogenative annulation of alcohols provides an efficient route to pyrimidines. acs.org The proposed mechanism involves the initial dehydrogenation of alcohols to form carbonyl compounds, which then undergo condensation to form a chalcone intermediate. This intermediate subsequently reacts with an amidine and cyclizes to form the pyrimidine ring. acs.org Ruthenium-pincer complexes have also been shown to be effective catalysts for both dehydrogenation and hydrogenation reactions, including the synthesis of pyrimidine derivatives from alcohols. d-nb.infosci-hub.se These catalytic cycles often involve the formation of metal-hydride species and can proceed through various pathways depending on the catalyst and reaction conditions. d-nb.infodtu.dk

Advanced Spectroscopic and Structural Characterization of 4,6 Diphenylpyrimidin 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 4,6-Diphenylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: In the proton NMR spectrum of this compound, the aromatic protons of the two phenyl rings appear as a multiplet in the range of δ 7.33–7.66 ppm. ajol.info The single proton on the pyrimidine (B1678525) ring (C5-H) resonates as a singlet at approximately δ 5.51 ppm. ajol.info The two protons of the primary amine group (-NH₂) are observed as a singlet at around δ 4.10 ppm. ajol.info

¹³C-NMR: The ¹³C-NMR spectrum provides insight into the carbon environment. The carbon atoms of the pyrimidine ring show distinct signals. The carbon atom C2, bonded to the amino group and two nitrogen atoms, resonates at approximately 164.15 ppm. The carbons C4 and C6, attached to the phenyl groups, and the C5 carbon appear at 164.15 ppm and 105.18 ppm, respectively. ajol.info The carbons within the two phenyl rings are observed between 129.35 and 138.30 ppm. ajol.info

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.33–7.66 | m | 10H, Aromatic protons | ajol.info |

| ¹H | 5.51 | s | 1H, Pyrimidine C5-H | ajol.info |

| ¹H | 4.10 | s | 2H, -NH₂ | ajol.info |

| ¹³C | 164.15 | - | Pyrimidine C2 | ajol.info |

| ¹³C | 164.15 | - | Pyrimidine C4/C6 | ajol.info |

| ¹³C | 138.30 | - | Aromatic C | ajol.info |

| ¹³C | 129.99 | - | Aromatic C | ajol.info |

| ¹³C | 129.75 | - | Aromatic C | ajol.info |

| ¹³C | 129.35 | - | Aromatic C | ajol.info |

| ¹³C | 105.18 | - | Pyrimidine C5 | ajol.info |

Data obtained in CDCl₃. s = singlet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amine group appear as distinct bands around 3503 cm⁻¹ and 3380 cm⁻¹, corresponding to free and hydrogen-bonded N-H groups, respectively. ajol.inforesearchgate.net The C=N stretching vibration within the pyrimidine ring is observed at approximately 1669 cm⁻¹. ajol.info A band at 1513 cm⁻¹ is attributed to the C=C stretching of the aromatic rings. ajol.info The C-H stretching of the aromatic rings is found at 2937 cm⁻¹. ajol.info

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3503 | -NH₂ stretch (free) | ajol.inforesearchgate.net |

| 3380 | -NH₂ stretch (H-bonded) | ajol.inforesearchgate.net |

| 2937 | C-H stretch (aromatic) | ajol.info |

| 1669 | C=N stretch (pyrimidine) | ajol.info |

| 1513 | C=C stretch (aromatic) | ajol.info |

Data obtained using KBr pellet.

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions. For this compound, which has a molecular weight of approximately 247.29 g/mol , gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak (M⁺) at m/z 247, confirming the molecular mass of the compound. ajol.infonih.gov Other observed peaks include an M+H peak at m/z 248 and an M-H peak at m/z 246. ajol.info

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction techniques provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. The crystal structure of this compound has been reported and is available in the Cambridge Structural Database (CSDC). nih.gov The analysis of a related compound, N-Butyl-4,6-diphenylpyrimidin-2-amine, reveals a triclinic crystal system. nih.gov In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds, such as N—H⋯N interactions, which form dimeric structures. nih.gov

Table 3: Crystallographic Data for a Derivative, N-Butyl-4,6-diphenylpyrimidin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.1544 (1) | nih.gov |

| b (Å) | 9.5284 (1) | nih.gov |

| c (Å) | 11.3237 (2) | nih.gov |

| α (°) | 77.090 (1) | nih.gov |

| β (°) | 74.152 (1) | nih.gov |

| γ (°) | 71.288 (1) | nih.gov |

| Volume (ų) | 792.70 (2) | nih.gov |

| Z | 2 | nih.gov |

Note: This data is for a derivative and is presented for illustrative purposes of the core ring system's crystallographic behavior.

The conformation of the molecule is defined by the spatial arrangement of its atoms, including the torsion or dihedral angles between different planes of the molecule. In the solid state, the pyrimidine ring and the two phenyl rings are not coplanar. For the N-butyl derivative, the pyrimidine ring is inclined at dihedral angles of 51.57° and 2.49° with respect to the two phenyl rings. nih.gov The dihedral angle between the two phenyl rings themselves is 50.44°. nih.gov These angles indicate a twisted conformation of the molecule in the solid state. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the pyrimidine ring.

Computational Chemistry and Structure Activity Relationship Sar Studies of 4,6 Diphenylpyrimidin 2 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org This approach is used to predict the activity of novel molecules and to understand the physicochemical properties crucial for their function. nih.govresearchgate.net For derivatives of 4,6-diphenylpyrimidin-2-amine, QSAR studies have been successfully applied to elucidate the structural requirements for various therapeutic effects, including anticancer and enzyme inhibitory activities. nih.govtandfonline.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators, a CoMFA model was developed using a dataset of 71 molecules. researchgate.net The resulting model demonstrated good statistical significance, indicating a strong correlation between the molecular fields and the observed biological activity. researchgate.net

Another study on a series of thienopyrimidine derivatives, which share a similar pyrimidine (B1678525) core, developed a CoMFA model that showed a significant correlation between the steric and electrostatic fields and the antihistaminic activity, further highlighting the utility of this method. nih.gov Similarly, research on N-phenylpyrimidine-2-amine-based Focal Adhesion Kinase (FAK) inhibitors yielded a statistically significant CoMFA model, which was crucial for understanding the structure-activity relationship. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the molecular properties influencing activity.

For the 4,6-diphenylpyrimidine-2-carbohydrazide series targeting utrophin modulation, the CoMSIA model yielded robust statistical results, suggesting its strong predictive capability. researchgate.net In the investigation of 4,6-diarylpyrimidin-2-amine derivatives as potential anticancer agents targeting Aurora kinase A, both CoMFA and CoMSIA were employed to derive the structural properties associated with potent cell growth inhibition. nih.gov The insights from these models help guide the design of new compounds with enhanced efficacy. nih.gov Likewise, a study on FAK inhibitors produced a CoMSIA model with excellent predictive power. mdpi.com

| Study Subject | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| Utrophin Modulators | CoMFA | 0.528 | 0.776 | Not Reported | researchgate.net |

| Utrophin Modulators | CoMSIA | 0.600 | 0.811 | Not Reported | researchgate.net |

| FAK Inhibitors | CoMFA | 0.633 | 0.897 | 0.911 | mdpi.com |

| FAK Inhibitors | CoMSIA | 0.656 | 0.862 | 0.843 | mdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. Based on QSAR calculations for this compound derivatives designed as Aurora kinase A (AURKA) inhibitors, pharmacophores were successfully derived. nih.govnih.gov These models outlined the key structural features needed for potent activity. The structure-activity relationship analysis revealed that the presence of hydrophobic substituents and a 1-naphthalenyl group at certain positions increased the inhibitory activity. nih.gov Furthermore, the existence of a hydrogen bond acceptor at the C-2 position of one of the phenyl rings was also found to enhance the compound's effectiveness. nih.gov

Molecular Docking and Ligand-Target Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the binding mechanism at a molecular level and for predicting the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

Molecular docking has been extensively used to predict the binding affinities of this compound derivatives against a variety of biological targets. These studies have consistently demonstrated the scaffold's ability to fit into the binding sites of diverse proteins with favorable energy scores.

For instance, in the pursuit of novel inhibitors for euchromatin histone lysine (B10760008) methyl transferase (EHMT2), a derivative, N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1), exhibited a strong docking score of -10.7 kcal/mol. mdpi.comsemanticscholar.org In another study targeting Aurora kinase A, a series of 25 derivatives of this compound were evaluated, with the resulting binding energies from in silico docking ranging from -16.72 to -11.63 kcal/mol, indicating potent interactions. researchgate.netnih.gov Furthermore, when derivatives were tested against bacterial enzymes like DNA gyrase B, they showed binding energies ranging from -9.8 to -6.4 kcal/mol. researchgate.net

| Derivative Class/Compound | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | -10.7 | mdpi.comsemanticscholar.org |

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | Aurora Kinase A (AURKA) | -16.72 to -11.63 (for 30 complexes) | researchgate.netnih.gov |

| Pyrimidin-imide derivatives | DNA Gyrase B | -9.8 to -6.4 | researchgate.net |

| 2-amino-4,6-diarylpyrimidine derivatives | α-glucosidase & α-amylase | Affirmed via docking (specific scores not listed in abstract) | tandfonline.com |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for biological activity.

In the study of the EHMT2 inhibitor N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1), the binding was found to be mediated by both hydrogen bonding and hydrophobic interactions. mdpi.comsemanticscholar.org Further analysis revealed the formation of non-covalent interactions such as π-π and cation-π interactions, which contribute to its strong binding and stability within the EHMT2 active site. mdpi.com

For the Aurora kinase A inhibitor, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, in silico docking experiments were performed specifically to elucidate its molecular binding mode with the kinase. nih.govnih.gov Similarly, docking studies were used to confirm the binding interactions of 2-amino-4,6-diarylpyrimidine derivatives within the active sites of α-glucosidase and α-amylase. tandfonline.com These detailed interaction maps are invaluable for the rational design of second-generation inhibitors with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior and stability of protein-ligand complexes over time. By simulating the movements of atoms and molecules, MD can provide insights into the binding stability of a potential drug candidate within its target protein's active site.

In a study investigating potential inhibitors of euchromatin histone lysine methyl transferase (EHMT2) for the management of β-thalassemia, a derivative of this compound, N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1), was identified as a promising candidate through virtual screening. nih.gov To assess its binding stability, MD simulations were performed for 200 nanoseconds. The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored to evaluate the conformational stability of the protein-ligand complex. A lower and more stable RMSD value over the simulation time generally indicates a more stable binding interaction. The study found that the complex of EHMT2 with TP1 exhibited better stability compared to another top-ranked compound. nih.gov

Similarly, MD simulations were employed to evaluate the stability of this compound derivatives as inhibitors of Aurora kinase A (AURKA), a target in cancer therapy. The simulations, conducted for 100 nanoseconds, revealed that the lead compounds remained tightly bound to the active site, indicating conformational stability. researchgate.net Another study on α-glucosidase and α-amylase inhibitors also utilized MD simulations to assess the dynamic behavior and stability of the protein-ligand complex of the most active inhibitor. tandfonline.com

The stability of these complexes is often maintained by a network of interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov

In Silico Predictive Analysis for Drug Discovery

A suite of computational tools is available to predict the drug-like properties of molecules, offering a preliminary assessment of their potential for oral bioavailability and therapeutic efficacy. These predictions are crucial in the early stages of drug development to filter out compounds that are likely to fail in later, more expensive stages.

Prediction of Lipophilicity and Hydrophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is essential for a compound to traverse biological membranes while maintaining sufficient solubility in aqueous environments.

In a study of 2-amino-4,6-diarylpyrimidines, the SwissADME web tool was used to predict the lipophilicity and hydrophilicity of synthesized compounds, including 4,6-diphenylpyrimidin-2-ylamine (PAA1). ajol.info The lipophilicity of the compounds was found to vary with different substitutions on the phenyl rings. The study reported the order of decreasing lipophilicity among the derivatives, highlighting the impact of different functional groups on this property. ajol.info

| Compound | Predicted log P | Reference |

| 4,6-diphenylpyrimidin-2-ylamine (PAA1) | Higher lipophilicity | ajol.info |

| 4-(4-nitro-phenyl)-6- phenylpyrimidin-2-ylamine (PAA2) | Lower lipophilicity than PAA1 | ajol.info |

| 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine (PAA3) | Lower lipophilicity than PAA2 | ajol.info |

| 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine (PAA4) | Lowest lipophilicity | ajol.info |

Table 1: Comparative Lipophilicity of this compound Derivatives.

Drug-Likeness and Bioactivity Scoring

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This is often assessed using rules such as Lipinski's Rule of Five, which considers molecular weight, log P, and the number of hydrogen bond donors and acceptors. Bioactivity scores predict the potential of a compound to interact with various classes of drug targets.

Several studies on this compound derivatives have reported their drug-likeness and bioactivity scores. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives designed as α-glucosidase and α-amylase inhibitors were found to exhibit good drug-likeness and bioactivity scores for pharmacological targets, with some compounds showing a linear association with Lipinski's rule of five. tandfonline.com In another study focusing on histone deacetylase (HDAC) inhibitors, the designed 4,6-diphenylpyrimidine (B189498) derivatives were evaluated for their molecular properties using tools like SwissADME and Molinspiration. jprinfo.com While most of the designed compounds violated two of Lipinski's rules (molecular weight and logP), one compound, 6a, passed all five rules, indicating it to be a more drug-like compound. jprinfo.com

| Parameter | Lipinski's Rule of Five |

| Molecular Weight | < 500 Da |

| Log P | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Table 2: Lipinski's Rule of Five for Assessing Drug-Likeness.

Carcinogenicity Assessment (Ames Test)

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. wikipedia.org A positive result in the Ames test suggests that a compound may be a carcinogen. This test is a crucial component of the preclinical safety evaluation of new drug candidates.

In the context of 4,6-diphenylpyrimidine derivatives being investigated as HDAC inhibitors, an in silico Ames test was performed to predict their carcinogenicity. jprinfo.comsciensage.info The results indicated that the majority of the designed compounds were non-mutagenic. jprinfo.comsciensage.info Specifically, one study reported that all designed compounds were non-mutagenic except for one derivative (compound 6d). jprinfo.comsciensage.info This type of early-stage toxicity prediction is vital for guiding the selection of compounds with a lower risk of long-term adverse effects.

Full Geometry Optimization Studies

Full geometry optimization is a computational method used to determine the most stable three-dimensional conformation of a molecule. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's reactivity and interactions.

For a series of 2-amino-4,6-diarylpyrimidines, including 4,6-diphenylpyrimidin-2-ylamine, full geometry optimization was carried out using the Gaussian 16 software suite. ajol.info These calculations were performed in both the gas phase and in chloroform (B151607) to understand the compound's structure in different environments. ajol.info The optimized geometric parameters are crucial for subsequent computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In drug discovery, DFT calculations can provide deep insights into the chemical reactivity, electronic properties, and mechanistic details of ligand-receptor interactions.

DFT calculations have been applied to study this compound derivatives to understand their chemical reactivity and to provide mechanistic insights. researchgate.net These calculations can help in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic basis of a compound's biological activity. For example, DFT has been used to study the vibrational spectroscopy of related pyrimidine derivatives, where the calculated spectra showed good agreement with experimental data. nih.gov

Biological and Pharmacological Investigations of 4,6 Diphenylpyrimidin 2 Amine and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 4,6-diphenylpyrimidin-2-amine have been identified as possessing notable anticancer properties. nih.gov Research has been directed towards synthesizing and evaluating new analogs to enhance their therapeutic potential against various cancer cell lines. nih.govnih.gov

Inhibition of Aurora Kinase A (AURKA) and Associated Cellular Pathways

A key mechanism underlying the anticancer effects of this compound class is the inhibition of Aurora Kinase A (AURKA). AURKA is a crucial serine/threonine kinase that regulates processes vital for cell division, and its over-expression is common in many human cancers.

A significant study focused on a series of 25 derivatives of this compound, with one particular derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (B47542) (referred to as Derivative 12), demonstrating selective inhibition of AURKA. nih.govnih.gov This inhibition was confirmed by observing a reduction in the phosphorylation of AURKA at its activation site, Threonine 283 (Thr283), within human colon cancer cells (HCT116). nih.govnih.gov The targeted inhibition of the AURKA pathway disrupts mitotic progression, ultimately leading to anticancer effects. nih.gov

In silico docking experiments have further elucidated the molecular binding mode, showing that these derivatives can fit well within the ATP-binding pocket of AURKA. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition and its Therapeutic Implications

While the broader family of pyrimidine-containing compounds has been extensively studied for Histone Deacetylase (HDAC) inhibition, the current body of scientific literature does not prominently feature this compound derivatives as potent HDAC inhibitors. Research into the anticancer mechanisms of this specific scaffold has primarily focused on other targets, such as Aurora kinases. Therefore, HDAC inhibition is not considered a primary therapeutic implication for this particular class of compounds based on available studies.

Induction of Cell Cycle Arrest (G2/M Phase)

A direct consequence of AURKA inhibition by this compound derivatives is the disruption of the cell cycle. The proper functioning of AURKA is essential for the transition from the G2 phase to the M (mitosis) phase of the cell cycle.

The AURKA inhibitor, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (Derivative 12), has been shown to cause a significant accumulation of cells in the G2/M phase. nih.govnih.gov By inhibiting AURKA, the compound effectively halts the cell cycle before mitosis, preventing the proliferation of cancer cells. nih.gov This G2/M arrest is a hallmark of many chemotherapeutic agents that target the mitotic machinery. nih.gov

Mechanisms of Apoptosis Induction (Caspase-Mediated Cell Death)

The sustained arrest of the cell cycle often triggers programmed cell death, or apoptosis. In the case of this compound derivatives, the induction of apoptosis is a key outcome of their anticancer activity.

The inhibition of AURKA and subsequent G2/M arrest by 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (Derivative 12) leads to caspase-mediated apoptotic cell death. nih.govnih.gov This process is characterized by the activation of specific effector proteins. Research has demonstrated that treatment with this derivative triggers the cleavage, and thus activation, of caspase-3 and caspase-7 . nih.gov Activated caspases then cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP) , which is a well-established indicator of apoptosis. nih.gov

Table 1: Apoptotic Markers Induced by a this compound Derivative

| Marker | Status | Role in Apoptosis |

| Caspase-3 | Activated (Cleaved) | Key executioner caspase |

| Caspase-7 | Activated (Cleaved) | Executioner caspase |

| PARP | Cleaved | Substrate of executioner caspases; indicator of apoptosis |

Data derived from studies on derivative 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol in HCT116 cells. nih.gov

Antiproliferative Effects against various Tumor Cell Lines (e.g., HCT116 Human Colon Cancer Cells)

The culmination of AURKA inhibition, cell cycle arrest, and apoptosis induction is a potent antiproliferative effect against a range of cancer cells.

Derivatives of this compound have demonstrated the ability to reduce the long-term survival and colony-forming capacity of cancer cells. nih.gov Specifically, the antiproliferative effects have been well-documented against HCT116 human colon cancer cells . nih.gov Studies on other 4,6-diaryl pyrimidine (B1678525) derivatives have also shown cytotoxic activity against various human cancer cell lines, indicating a broader potential for this chemical scaffold in oncology. nih.gov

Table 2: Antiproliferative Activity of a this compound Derivative

| Cell Line | Cancer Type | Observed Effect |

| HCT116 | Human Colon Cancer | Reduction in clonogenicity and cell survival |

Based on the activity of 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol. nih.gov

Antimicrobial Spectrum and Efficacy

In addition to their anticancer properties, some derivatives of this compound have been investigated for their antimicrobial activities. While this area is less explored than their oncological applications, initial findings suggest a potential for this chemical class to combat microbial pathogens.

Some of the early-synthesized this compound derivatives were reported to possess antibacterial and antifungal activities. nih.gov More broadly, the pyrimidine core is a common feature in many compounds developed for antimicrobial purposes. nih.gov Studies on structurally related 2-amino-4-aryl-6-pyridopyrimidines have shown that these compounds can exhibit high anti-proliferative and anti-microbial activities. However, a comprehensive characterization of the antimicrobial spectrum and efficacy specifically for this compound derivatives requires further dedicated research.

Antibacterial Activity

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antibacterial agents. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

A study involving novel 4,6-diphenylpyrimidine (B189498) substituted benzamide (B126) derivatives demonstrated their antibacterial efficacy. The activity was assessed by measuring the zone of inhibition against various bacterial strains. The results indicated that the synthesized compounds displayed notable antibacterial properties. For instance, a series of these derivatives were tested against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative), showing varied zones of inhibition. sciensage.info

Another investigation into 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines revealed that specific substitutions on the phenyl ring attached to the pyrimidine core significantly influence antibacterial activity. nih.gov Compounds with electron-withdrawing groups such as chloro, bromo, nitro, and fluoro demonstrated considerable activity against S. aureus. nih.gov Furthermore, certain derivatives exhibited excellent antibacterial effects against Vibrio cholerae, while others were potent against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

The antibacterial potential of pyrimidine derivatives has also been highlighted in studies comparing different heterocyclic substitutions. For example, triazole-substituted pyrimidine derivatives were found to have greater antibacterial inhibition compared to their thiadiazole counterparts. ias.ac.in Many of these compounds have shown promising activity when compared to the standard drug, ciprofloxacin. ias.ac.in

Table 1: Antibacterial Activity of 4,6-Diphenylpyrimidine Substituted Benzamide Derivatives (Zone of Inhibition in mm) sciensage.info

| Compound | Staphylococcus aureus (0.1 mL) | Bacillus cereus (0.1 mL) | Pseudomonas aeruginosa (0.1 mL) | Escherichia coli (0.1 mL) |

|---|---|---|---|---|

| 6a | 16 | 19 | 18 | 15 |

| 6b | 18 | 16 | 15 | 17 |

| 6c | 15 | 17 | 19 | 16 |

| 6d | 17 | 15 | 16 | 18 |

| 6e | 19 | 18 | 17 | 15 |

| 6f | 16 | 19 | 15 | 17 |

| Chloramphenicol (Standard) | 25 | 25 | 25 | 25 |

Antifungal Activity

The antifungal properties of this compound derivatives have also been a key area of investigation. These compounds have been screened against a variety of fungal species, with some showing significant promise.

In one study, N-mannich bases of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-one derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. informativejournals.com The results of this research indicated that the synthesized compounds possessed notable antifungal capabilities when compared to the standard drug, fluconazole. informativejournals.com

Further research into 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines demonstrated their broad-spectrum antifungal activity. nih.gov Specific derivatives showed considerable efficacy against Aspergillus flavus, Mucor, Candida albicans, and Rhizopus. nih.gov For example, compounds 22 and 25 in the study displayed significant activity against A. flavus, while compounds 24 and 25 were most effective against Mucor. nih.gov

A series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested for their in vitro antifungal activities. nih.gov One particular derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the standard, Pyrimethanil (B132214) (32.1 µg/ml). nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50: 10.5 µg/ml | nih.gov |

| Pyrimethanil (Standard) | Phomopsis sp. | EC50: 32.1 µg/ml | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) | Aspergillus flavus | Significant Activity | nih.gov |

| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25) | Aspergillus flavus | Significant Activity | nih.gov |

| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) | Mucor | Maximum Activity | nih.gov |

| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25) | Mucor | Maximum Activity | nih.gov |

Antiviral Properties

The investigation into the antiviral potential of pyrimidine derivatives has yielded promising results, particularly against coronaviruses.

A study focused on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to this compound, revealed significant antiviral activity. mdpi.com Specifically, compounds featuring a cyclopropylamino group and an aminoindane moiety demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of the pyrimidine scaffold in the development of novel antiviral agents targeting human coronaviruses. mdpi.com

Another area of research has been on pyrimido[4,5-b]indole ribonucleosides, with some of these compounds displaying activity against the Dengue virus. nih.gov Additionally, studies on 2,4-diamino-5-cyanopyrimidine derivatives have shown pronounced antiretroviral activity, comparable to reference drugs like adefovir (B194249) and tenofovir. nih.gov

Table 3: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E mdpi.com

| Compound | EC50 (µM) |

|---|---|

| 7a | 5.3 ± 0.4 |

| 7b | 3.2 ± 0.3 |

| 7f | 1.8 ± 0.2 |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, which is a key strategy in the treatment of several diseases.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. A series of 2-amino-4,6-diarylpyrimidine derivatives were designed, synthesized, and evaluated for their in vitro α-amylase inhibitory activity. tandfonline.com The study found that these compounds exhibited considerable inhibitory activity against the enzyme. tandfonline.com

Among the synthesized compounds, some demonstrated more potent inhibition than the standard drug, rutin. tandfonline.com This suggests that the 2-amino-4,6-diarylpyrimidine scaffold is a promising framework for developing new α-amylase inhibitors. tandfonline.com Another study also pointed to the potential of S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate and related compounds as in vitro alpha-amylase inhibitors based on molecular docking and in vitro assays. ajchem-a.com

Table 4: Alpha-Amylase Inhibition by 2-Amino-4,6-diarylpyrimidine Derivatives tandfonline.com

| Compound | IC50 (µM) |

|---|---|

| 4p | 0.189 ± 0.02 |

| 6p | 0.214 ± 0.03 |

| Rutin (Standard) | 0.224 ± 0.02 |

Similar to alpha-amylase, alpha-glucosidase is another crucial enzyme in carbohydrate digestion, and its inhibition is beneficial for controlling blood glucose levels. The same series of 2-amino-4,6-diarylpyrimidine derivatives that were effective against α-amylase also showed potent inhibition of α-glucosidase. tandfonline.com

The study revealed that several of the tested compounds had a stronger inhibitory effect on α-glucosidase than the standard, rutin, with significantly lower IC50 values. tandfonline.com The most potent compounds, 4p and 6p, displayed IC50 values of 0.087 ± 0.01 µM and 0.095 ± 0.03 µM, respectively. tandfonline.com These findings underscore the potential of this class of compounds as dual inhibitors of both α-amylase and α-glucosidase. tandfonline.com

Table 5: Alpha-Glucosidase Inhibition by 2-Amino-4,6-diarylpyrimidine Derivatives tandfonline.com

| Compound | IC50 (µM) |

|---|---|

| 4p | 0.087 ± 0.01 |

| 6p | 0.095 ± 0.03 |

| Rutin (Standard) | 0.192 ± 0.02 |

Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease and depression. A study of 15 new propargyl-containing 4,6-diphenylpyrimidine derivatives found them to be selective and potent inhibitors of the MAO-A isoform at nanomolar concentrations. acs.orgnih.gov

One of the most potent compounds, VB1, exhibited an IC50 value of 18.34 ± 0.38 nM for MAO-A inhibition. acs.orgnih.gov Another compound, VB8, also showed significant, though less potent, MAO-A inhibition with an IC50 value of 1010 ± 70.42 nM. acs.orgnih.gov These compounds were found to be reversible inhibitors of the enzyme. acs.orgnih.gov

Table 6: MAO-A Inhibition by 4,6-Diphenylpyrimidine Derivatives acs.orgnih.gov

| Compound | IC50 (nM) |

|---|---|

| VB1 | 18.34 ± 0.38 |

| VB8 | 1010 ± 70.42 |

Acetylcholinesterase (AChE) Inhibition

Derivatives of 4,6-diphenylpyrimidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.gov A study involving fifteen newly synthesized propargyl-containing 4,6-diphenylpyrimidine derivatives revealed their efficacy as nanomolar-range inhibitors of both monoamine oxidase (MAO) and AChE. nih.gov

Notably, compound VB8 emerged as the most potent AChE inhibitor with an IC50 value of 9.54 ± 0.07 nM. nih.gov Another derivative, VB1 , demonstrated dual inhibitory action, potently inhibiting MAO-A and butyrylcholinesterase (BuChE) with IC50 values of 18.34 ± 0.38 nM and 0.666 ± 0.03 μM, respectively, while also showing significant AChE inhibition with an IC50 value of 30.46 ± 0.23 nM. nih.gov These compounds were found to be reversible inhibitors and demonstrated a stable interaction within the hydrophobic cavity of the AChE enzyme in molecular dynamics simulations. nih.gov

| Compound | Target Enzyme | IC50 Value |

| VB8 | Acetylcholinesterase (AChE) | 9.54 ± 0.07 nM |

| VB1 | Acetylcholinesterase (AChE) | 30.46 ± 0.23 nM |

| VB1 | Monoamine Oxidase-A (MAO-A) | 18.34 ± 0.38 nM |

| VB1 | Butyrylcholinesterase (BuChE) | 0.666 ± 0.03 μM |

Beta-Glucuronidase Inhibitory Activity

The inhibition of β-glucuronidase is a significant area of research due to the enzyme's association with various pathologies, including certain cancers and infections. nih.gov In this context, a series of twenty-seven 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their β-glucuronidase inhibitory potential. nih.gov

Among the tested compounds, derivative 24 exhibited exceptionally potent inhibitory activity against β-glucuronidase, with an IC50 value of 2.8 ± 0.10 µM. nih.govsemanticscholar.org This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. nih.govsemanticscholar.org In silico docking studies were also performed to understand the binding interactions between the synthesized compounds and the enzyme. nih.gov

| Compound | Target Enzyme | IC50 Value |

| Derivative 24 | β-Glucuronidase | 2.8 ± 0.10 µM |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM |

Anti-inflammatory and Immunomodulatory Research

Research has shown that derivatives of 2-aminopyrimidine possess anti-inflammatory properties. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Many of these compounds demonstrated a strong inhibitory effect against COX-2, an enzyme often found in inflamed tissues. nih.gov The study also noted that these derivatives effectively inhibited ADP-induced platelet aggregation. nih.gov

Neuroprotective Effects

The neuroprotective potential of 4,6-diphenylpyrimidine derivatives has been a subject of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Propargyl-containing derivatives of 4,6-diphenylpyrimidine have demonstrated good neuroprotective properties against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2) in SH-SY5Y human neuroblastoma cells. nih.gov

Furthermore, a study on novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds with promising neuroprotective and antioxidant activities. mdpi.com Compounds 4g , 4i , and 4j were highlighted as multifunctional agents that also inhibit Aβ self-aggregation. mdpi.com For instance, compound 4i was found to be a particularly effective neuroprotectant, almost completely reversing the toxicity induced by H2O2 in SH-SY5Y cells at concentrations of 1 µM and 5 µM. mdpi.com

| Compound | Concentration | Neuroprotective Effect (% vs H2O2 induced toxicity) |

| 4g | 0.1 µM | 47% |

| 4g | 1 µM | 68% |

| 4g | 5 µM | 77% |

| 4h | 0.1 µM | 66% |

| 4i | 1 µM | 118% |

| 4i | 5 µM | 95% |

| 4j | 0.1 µM | 67% |

Other Biological Activities

Several derivatives of the pyrimidine scaffold have been investigated for their anticonvulsant effects. In a study of novel 4,6-diphenylpyrimidin-2-ol (B189493) derivatives, compound 3 , which has a chlorine atom on the phenyl ring, showed a potent anticonvulsant effect in in vivo tests. nih.gov The pharmacological actions of this compound were reversed by flumazenil, a known benzodiazepine (B76468) receptor antagonist, confirming the involvement of these receptors. nih.gov

Other research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine also demonstrated moderate anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in rats. japsonline.com The compound N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide was identified as the most active in this series, significantly extending the latency period and reducing the duration and severity of seizures. japsonline.com

The antioxidant capacity of 4,6-diphenylpyrimidine derivatives has been explored in several studies. A series of novel 4,6-diphenylpyrimidine substituted benzamide derivatives were synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. semanticscholar.org The study confirmed that these synthesized compounds exhibited antioxidant biological activity. semanticscholar.org

In another study, N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were identified as having promising antioxidant properties. mdpi.com Compounds 4g , 4i , and 4j from this series were noted for their antioxidant capacity in addition to their neuroprotective effects. mdpi.com

Antiplasmodial Agent Development

While direct studies on the antiplasmodial activity of this compound are not extensively documented in publicly available research, the broader class of 2-aminopyrimidine derivatives has been a subject of interest in the search for new malaria treatments. Malaria, a devastating parasitic disease caused by Plasmodium species, requires a continuous pipeline of new drugs due to the emergence of resistance to existing therapies. gsconlinepress.comnih.gov Pyrimidine-based compounds, particularly those inhibiting dihydrofolate reductase (DHFR), have historically been a cornerstone of antimalarial chemotherapy. gsconlinepress.com

Research into structurally related pyrimidine derivatives has shown promise. For instance, studies on 2,4,diaminopyrimidines have been conducted to assess their efficacy against Plasmodium falciparum. researchgate.netnih.gov These investigations, while not directly involving this compound, highlight the potential of the pyrimidine core in antimalarial drug design. One study synthesized and tested a series of 2,4,6-trisubstituted pyrimidines against P. falciparum, with several compounds demonstrating significant in vitro activity. nih.gov Another area of exploration involves thieno[3,2-d]pyrimidine (B1254671) derivatives, which have been investigated as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of the parasite. mdpi.comibmmpeptide.comresearchgate.net

These findings from related pyrimidine classes suggest that the this compound scaffold could be a valuable starting point for developing novel antiplasmodial agents. Further research, however, is required to synthesize and evaluate derivatives of this specific compound to determine their potential in combating malaria.

Utrophin Modulator Discovery

A significant breakthrough in the therapeutic application of the this compound scaffold has been in the discovery of utrophin modulators for the potential treatment of Duchenne muscular dystrophy (DMD). unex.esnih.gov DMD is a fatal X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration. nih.govresearchgate.net Utrophin, a paralogue of dystrophin, is expressed in early development and can functionally compensate for the lack of dystrophin if its expression is upregulated in mature muscle fibers. nih.govresearchgate.netehu.es

Researchers identified a novel class of utrophin modulators based on the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold. unex.esnih.gov The initial hit compound, OX01914 , emerged from a phenotypic screen designed to detect the upregulation of the utrophin promoter. unex.es OX01914, a derivative of this compound, was found to increase utrophin mRNA and protein levels in mouse and human myoblast cell lines. unex.esmedchemexpress.com

Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of numerous analogues to optimize the potency and physicochemical properties of the initial hit. unex.esresearchgate.net These studies explored modifications at various positions of the 4,6-diphenylpyrimidine core.

The table below summarizes the utrophin modulatory activity of OX01914 and some of its analogues.

| Compound | Structure | EC50 (µM) | Fold Increase in Utrophin Protein |

| OX01914 | 4,6-diphenylpyrimidine-2-carbohydrazide | 20.5 medchemexpress.com | ~3-fold unex.es |

| Triazine analogue 38 | A triazine derivative of OX01914 | Comparable or slightly improved activity compared to OX01914 unex.es | Not specified |

EC50 represents the half-maximal effective concentration required to upregulate utrophin expression. Data from cell-based assays.

The discovery of this series of 4,6-diphenylpyrimidine-2-carbohydrazides represents a promising new avenue for the development of small molecule therapies for DMD. unex.esnih.gov These compounds operate through a mechanism distinct from the first-in-class utrophin modulator, ezutromid, offering a potential alternative or complementary therapeutic strategy. unex.es Further optimization of this series could lead to the identification of a clinical candidate for the treatment of this devastating disease.

Applications in Advanced Materials Science and Coordination Chemistry

Material Science Applications

The photophysical and electronic properties of 4,6-diphenylpyrimidin-2-amine derivatives have been harnessed for the development of advanced materials, particularly in the realm of organic electronics.

Derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs), serving as emitters and host materials. The electron-deficient nature of the pyrimidine (B1678525) ring plays a crucial role in these applications. spiedigitallibrary.org

In one study, a derivative, 9-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-N,N-diphenyl-9H-carbazol-3-amine (J2), was synthesized and its performance in an OLED was evaluated. spiedigitallibrary.org This D-A (donor-acceptor) type emitter, where the diphenylamine (B1679370) modified carbazole (B46965) acts as the donor and the pyrimidine unit as the acceptor, exhibited an external quantum efficiency (EQE) of 13%. spiedigitallibrary.org The photoluminescence quantum yield (PLQE) of this compound in a toluene (B28343) solution was reported to be 40%. spiedigitallibrary.org

Another derivative, 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF), was utilized as a dopant in a deep-blue thermally activated delayed fluorescence (TADF) OLED. nih.govresearchgate.netfrontiersin.org The device, using DPEPO as the host material, demonstrated a maximum luminescence of 213 cd/m², an external quantum efficiency of 2.95%, a current efficiency of 3.27 cd/A, and a power efficiency of 2.94 lm/W, with CIE coordinates of (0.15, 0.11). nih.govresearchgate.netfrontiersin.org This derivative was noted for its high thermal stability, with a decomposition temperature corresponding to a 5% weight loss at 400°C. researchgate.net

The following table summarizes the performance of OLEDs incorporating this compound derivatives:

| Derivative | Role | Host Material | Max. Luminescence (cd/m²) | EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |

| J2 | Emitter | - | - | 13 | - | - | - |

| 4,6-PhPMAF | Dopant | DPEPO | 213 | 2.95 | 3.27 | 2.94 | (0.15, 0.11) |

Table 1: Performance of OLEDs with this compound derivatives.

The integration of this compound and its derivatives into electronic devices is primarily centered on their application in OLEDs. spiedigitallibrary.orgnih.govresearchgate.netfrontiersin.org The pyrimidine moiety's electron-accepting properties make these compounds suitable for use as electron-transporting materials (ETMs) or as part of bipolar host materials in these devices. spiedigitallibrary.orgspiedigitallibrary.org Bipolar host materials, which possess both electron and hole transporting capabilities, are crucial for achieving balanced charge injection and transport in the emissive layer of an OLED, leading to higher device efficiencies. spiedigitallibrary.org

For instance, the derivative N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR) was designed as a bipolar material. mdpi.com This compound incorporates an N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine donor and a pyrimidine acceptor, and was utilized as a host material in a yellow phosphorescent OLED. mdpi.com

Coordination Chemistry and Ligand Design

The presence of nitrogen atoms in the pyrimidine ring of this compound provides excellent coordination sites for metal ions, making it a versatile ligand in coordination chemistry. rasayanjournal.co.inresearchgate.net

This compound can be modified to create ligands capable of forming stable metal chelates. One such example is the synthesis of 2-(4,6-diphenylpyrimidin-2-ylcarbamoyl)benzoic acid (PY-PA), formed by the reaction of 4,6-diphenyl-2-aminopyrimidine with phthalic anhydride. rasayanjournal.co.inresearchgate.net This ligand has been shown to form chelates with a range of transition metal ions. rasayanjournal.co.inresearchgate.net While one study reported that certain propargyl-containing derivatives of 4,6-diphenylpyrimidine (B189498) were ineffective in forming chelates with metal salts sci-hub.se, the modification of the parent compound has proven to be a successful strategy for chelate formation. rasayanjournal.co.inresearchgate.net

The ligand 2-(4,6-diphenylpyrimidin-2-ylcarbamoyl)benzoic acid (PY-PA) has been used to synthesize transition metal complexes with Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺, and Fe³⁺. rasayanjournal.co.inresearchgate.net These complexes have been characterized using various analytical and spectroscopic techniques, including elemental analyses, spectral studies, magnetic moment determination, and molar conductivity measurements. rasayanjournal.co.inresearchgate.net The molar conductivity measurements of these complexes in acetonitrile (B52724) indicated their electrolytic nature. rasayanjournal.co.in

The synthesis of N^N^C-tridentate rhodium(III) complexes using isomeric pyrimidine-based ligands, including a 2,6-diphenylpyrimidine derivative, has also been reported. bohrium.com These complexes are formed through the sp² C–H bond activation of a phenyl group. bohrium.com

The following table provides a list of transition metal ions that have been complexed with a derivative of this compound:

| Metal Ion |

| Copper (Cu²⁺) |

| Cobalt (Co²⁺) |

| Nickel (Ni²⁺) |

| Manganese (Mn²⁺) |

| Zinc (Zn²⁺) |

| Iron (Fe³⁺) |

| Rhodium (Rh³⁺) |

Table 2: Transition metal ions complexed with this compound derivatives.

The metal complexes of this compound derivatives can exhibit interesting luminescent properties. For example, a rhodium(III) complex, [RhL2,5(Solv)Cl2]·nEtOH, derived from an isomeric pyrimidine ligand, was found to be emissive in the solid state. bohrium.com In contrast, its isomeric counterpart, [RhL2,6(Solv)Cl2]·nEtOH, was non-emissive. bohrium.com The emission in the former is attributed to the specific structural arrangement of the ligands around the metal center. bohrium.com

Furthermore, research on other pyrimidine-based ligands has shown that their metal complexes can be highly luminescent. For instance, mixed-metal Pt(II)/Ir(III) complexes utilizing 4,6-diphenylpyrimidine as a bridging ligand have been synthesized, demonstrating the potential for creating rigid, multimetallic assemblies with notable luminescent properties. acs.org

Potential in Agricultural Chemistry

The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active compounds, and its derivatives have been extensively explored in the field of agricultural chemistry. researchgate.netthepharmajournal.comacs.org The inherent bioactivity of the pyrimidine ring, coupled with the potential for diverse functionalization, makes it a prime candidate for the development of novel agrochemicals. researchgate.net Phenylpyrimidine derivatives, a class that includes this compound, have garnered particular interest for their herbicidal and fungicidal properties. thepharmajournal.commdpi.com

Research into pyrimidine derivatives has demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and antiviral effects. researchgate.netsemanticscholar.org The mode of action for the herbicidal activity of phenylpyrimidines often involves the inhibition of specific enzymes that are crucial for plant growth and development, ultimately leading to the death of the targeted weed species. thepharmajournal.com

Herbicidal Activity of Related Pyrimidine Derivatives

Numerous studies have focused on synthesizing and evaluating the herbicidal efficacy of various substituted pyrimidine compounds. While research specifically isolating the agricultural applications of this compound is not extensively documented in publicly available literature, the activity of structurally related compounds provides significant insight into its potential.